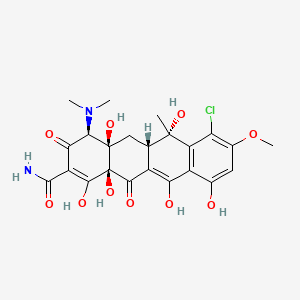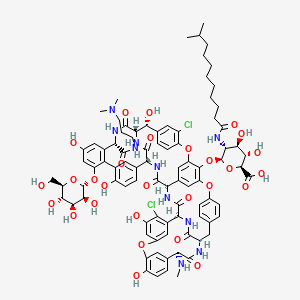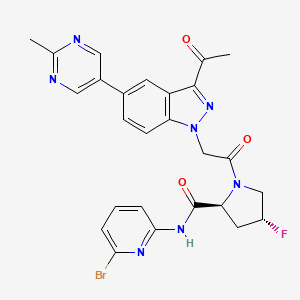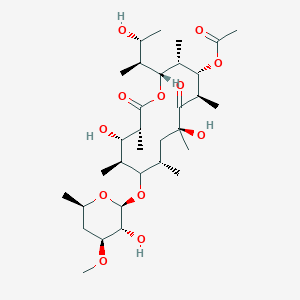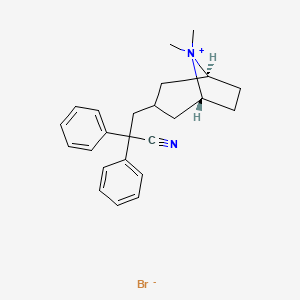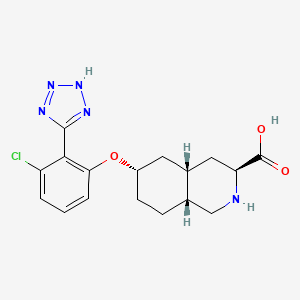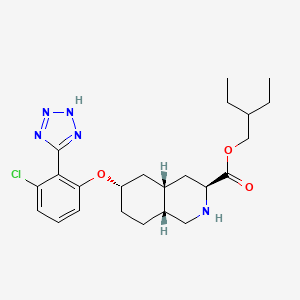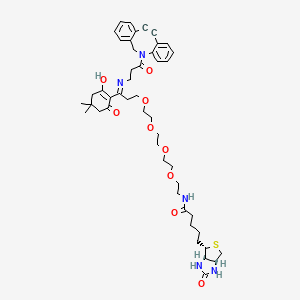
Dde Biotine-PEG4-DBCO
Vue d'ensemble
Description
Dde Biotin-PEG4-DBCO is a PEG-based PROTAC linker . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media . The Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .
Synthesis Analysis
Dde Biotin-PEG4-DBCO is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .Molecular Structure Analysis
The molecular weight of Dde Biotin-PEG4-DBCO is 872.08 g/mol . The molecular formula is C47H61N5O9S . It contains a total of 128 bonds, including 67 non-H bonds, 19 multiple bonds, 24 rotatable bonds, 6 double bonds, 1 triple bond, and 12 aromatic bonds .Chemical Reactions Analysis
Dde Biotin-PEG4-DBCO is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The exact mass of Dde Biotin-PEG4-DBCO is 871.42 . The elemental analysis shows that it contains C (64.73%), H (7.05%), N (8.03%), O (16.51%), and S (3.68%) .Applications De Recherche Scientifique
Chimie Click Sans Cuivre
Dde Biotine-PEG4-DBCO est utilisé dans les réactions de chimie click sans cuivre {svg_1} {svg_2} {svg_3} {svg_4}. Il réagit avec des composés ou des biomolécules fonctionnalisés par des azides sans avoir besoin d'un catalyseur Cu(I) pour obtenir une liaison triazole stable {svg_5} {svg_6} {svg_7} {svg_8}.
Biotinylation de Biomolécules Marquées par des Azides
Ce composé convient à l'introduction d'un groupement biotine sur des biomolécules marquées par des azides via une réaction de chimie click alkyne-azide induite par la contrainte (SPAAC) {svg_9}.
Augmentation de l'Hydrophilie des Molécules Cibles
Le lien PEG4 hydrophile dans this compound réduit ou élimine l'agrégation et la précipitation pendant le processus de marquage en augmentant l'hydrophilie de la molécule cible {svg_10} {svg_11}.
Amélioration de l'Efficacité de Détection
Le lien PEG4 améliore l'accessibilité du groupement biotine et donc l'efficacité de détection de la molécule biotinylée via la streptavidine fluorescente ou marquée au HRP ou sa purification par affinité via l'agarose de streptavidine {svg_12}.
Études des Glycanes et des Lipides de Surface Cellulaire Vivante
This compound est souvent un réactif de choix dans les études des glycanes et des lipides de surface cellulaire vivante où la présence d'un catalyseur cuivre cytotoxique n'est pas acceptable {svg_13}.
Synthèse des PROTACs
This compound est un lieur PROTAC à base de PEG qui peut être utilisé dans la synthèse des PROTACs {svg_14}.
Mécanisme D'action
Target of Action
Dde Biotin-PEG4-DBCO is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
Dde Biotin-PEG4-DBCO contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The compound operates within the intracellular ubiquitin-proteasome system . PROTACs, which Dde Biotin-PEG4-DBCO helps form, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs selectively degrade target proteins .
Pharmacokinetics
The hydrophilic spacer arm of Dde Biotin-PEG4-DBCO improves the solubility of the labeled molecules in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The result of the action of Dde Biotin-PEG4-DBCO is the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system within cells .
Action Environment
The action of Dde Biotin-PEG4-DBCO is influenced by environmental factors. For instance, the compound is most efficient when first dissolved in a water miscible organic solvent and then diluted in aqueous reaction buffer when needed . The compound is also reactive with azide moiety via copper-free Click Chemistry
Analyse Biochimique
Biochemical Properties
Dde Biotin-PEG4-DBCO plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups .
Cellular Effects
The effects of Dde Biotin-PEG4-DBCO on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are molecules that can induce the degradation of specific proteins within cells . Therefore, Dde Biotin-PEG4-DBCO can influence cell function by contributing to the degradation of target proteins .
Molecular Mechanism
At the molecular level, Dde Biotin-PEG4-DBCO exerts its effects through its DBCO group, which can undergo SPAAC with Azide-containing molecules . This reaction allows Dde Biotin-PEG4-DBCO to bind to these molecules and form a stable triazole . This mechanism is crucial for the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
The effects of Dde Biotin-PEG4-DBCO over time in laboratory settings are largely dependent on the stability of the compound. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature, it is known that Dde Biotin-PEG4-DBCO is stable enough for a few weeks during ordinary shipping and time spent in Customs .
Metabolic Pathways
The metabolic pathways involving Dde Biotin-PEG4-DBCO are not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely involved in pathways related to protein degradation .
Transport and Distribution
The transport and distribution of Dde Biotin-PEG4-DBCO within cells and tissues are not explicitly described in the available literature. Its ability to undergo SPAAC with Azide-containing molecules suggests that it may interact with various transporters or binding proteins that contain Azide groups .
Subcellular Localization
The subcellular localization of Dde Biotin-PEG4-DBCO is not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely to be found wherever its target proteins are located within the cell .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLFOMKROBSCE-WALFPXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


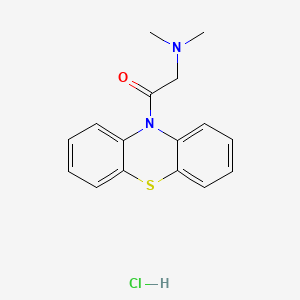

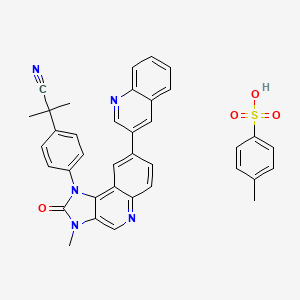
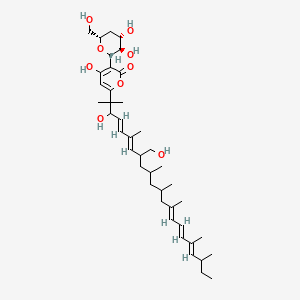
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
